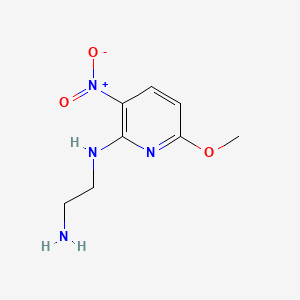

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine

Description

Properties

CAS No. |

94166-60-6 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

N'-(6-methoxy-3-nitropyridin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H12N4O3/c1-15-7-3-2-6(12(13)14)8(11-7)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11) |

InChI Key |

LCBOUOIZAQDTRX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])NCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis Pathways

Key Intermediate: 6-Methoxy-3-nitropyridine

The synthesis of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine typically begins with the preparation of 6-methoxy-3-nitropyridine, which serves as the core structure for further functionalization.

Method:

Functionalization with Ethylenediamine

The next step involves introducing the ethylenediamine moiety to the pyridine ring.

Method:

- Amination Reaction :

- Dissolve 6-methoxy-3-nitropyridine in methanol.

- Add ethylenediamine to the solution under controlled temperature conditions (e.g., 35–40°C).

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, cool the mixture to room temperature and isolate the product by filtration or precipitation.

Reduction of Nitro Group

To achieve specific derivatives or intermediates, reduction of the nitro group may be required.

Method:

- Catalytic Hydrogenation :

- Use palladium on carbon (Pd/C) as a catalyst.

- Conduct hydrogenation in an aqueous acidic medium to reduce the nitro group selectively without affecting other functional groups.

Process Optimization

The synthesis process can be optimized by adjusting parameters such as solvent choice, temperature, and reaction time:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Methanol | Ensures solubility and reactivity. |

| Temperature | 35–40°C | Prevents side reactions. |

| Reaction Monitoring | TLC or HPLC | Ensures high yield and purity. |

Challenges and Considerations

-

- Some starting materials, such as 2-amino-6-chloro-3-nitropyridine, are expensive and require careful handling.

-

- The reaction must be conducted under controlled conditions to avoid overreaction or decomposition of intermediates.

-

- Typical yields range from 85% to 92%, but further optimization can improve efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the pyridine ring undergoes reduction to form an amine, a critical step in accessing diamino derivatives.

Key Reaction Conditions:

-

Reducing Agent : Stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl) at 35–40°C .

-

Product : N-(6-Methoxy-3-amino-2-pyridyl)ethylenediamine.

-

Mechanism : The nitro group is reduced via a two-electron transfer process, forming an intermediate hydroxylamine before final conversion to the amine .

-

Dissolve 25.0 g of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine in 250 mL HCl.

-

Add 66.7 g SnCl₂·2H₂O at 15°C.

-

Heat to 35–40°C for 5–6 hours.

-

Isolate the product (86.4% yield, HPLC purity 99.0%).

Nucleophilic Substitution at the Pyridine Ring

The ethylenediamine moiety can act as a nucleophile in substitution reactions, particularly when replacing leaving groups (e.g., halides) on the pyridine ring.

Coordination Chemistry and Ligand Behavior

The ethylenediamine group can coordinate to metal ions, forming stable complexes.

Functionalization of the Ethylenediamine Moiety

The primary amines in ethylenediamine undergo typical reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-Acetylated derivative |

| Alkylation | Alkyl halides, polar aprotic solvent | N-Alkylated ethylenediamine derivatives |

| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine-linked conjugates |

Stability Under Analytical Conditions

The compound is stable in acidic mobile phases (e.g., acetonitrile/water with H₃PO₄ or HCOOH), enabling reverse-phase HPLC analysis .

-

Column : Newcrom R1 (3 µm particles for UPLC).

-

Mobile Phase : MeCN/H₂O/H₃PO₄.

-

Detection : UV or MS-compatible (with HCOOH substitution).

Comparative Reactivity of Structural Analogs

Similar pyridine derivatives exhibit distinct reactivity patterns:

| Compound | Key Reaction | Reference |

|---|---|---|

| 2-Amino-6-methoxy-3-nitropyridine | Nitro reduction to diamine | |

| 6-Methoxy-3-nitropyridine-2-acetonitrile | Nucleophilic substitution at CN group |

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine has been effectively analyzed using high-performance liquid chromatography (HPLC). A notable method involves the use of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

| Technique | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities |

| UPLC | Acetonitrile, Water, Formic Acid (for MS) | Fast analysis and separation |

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics make it a candidate for drug development. Its derivatives have shown promise as potential inhibitors for various biological targets, including kinases involved in inflammatory diseases. Research indicates that modifications to the pyridine ring can enhance biological activity and selectivity .

Case Study:

A study on the synthesis of this compound derivatives revealed that specific substitutions on the pyridine ring significantly increased their potency against targeted kinases. The resulting compounds exhibited improved pharmacokinetic profiles and reduced toxicity compared to existing drugs .

Materials Science

Metal Complex Formation:

this compound can act as a ligand in metal coordination complexes. These complexes have applications in catalysis and materials science due to their ability to form stable structures with transition metals. The coordination properties of this compound enable the development of novel materials with unique electronic and optical properties .

| Metal Ion | Complex Type | Application |

|---|---|---|

| Zinc | Coordination Complex | Catalysis in organic transformations |

| Copper | Supramolecular Structures | Photonic devices |

Environmental Applications

Sensing and Detection:

The compound has been explored for its ability to form chelate complexes with heavy metals, enabling its use in environmental sensing applications. Its selective binding properties make it suitable for detecting trace amounts of toxic metals in environmental samples .

Mechanism of Action

The mechanism of action of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-Naphthyl)ethylenediamine

- Structure : Features a naphthyl group attached to ethylenediamine.

- Applications : Widely used in histochemistry for detecting indoles (e.g., tryptophan) via the nitrous acid-naphthyl ethylenediamine reaction. The mechanism involves nitrosation to form N-nitrosocompounds .

- Comparison : Unlike N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine, the naphthyl group’s aromatic bulk may limit solubility and alter reaction kinetics. The nitro and methoxy groups in the pyridyl derivative could enable distinct reactivity patterns, such as participation in redox or substitution reactions.

N,N-Dimethyl-N'-(3-thenyl)-N'-(2-pyridyl)ethylenediamine Hydrochloride (Thenfadil, WIN 2848)

- Structure : Contains a 2-pyridyl group, a 3-thenyl group, and dimethyl substitution on ethylenediamine.

- Applications: Antihistaminic drug with moderate toxicity in rodents. Studies show its acute intravenous toxicity is comparable to tripelennamine but higher than diphenhydramine .

- The methoxy group in this compound may enhance water solubility compared to thenfadil’s lipophilic thenyl group.

Physicochemical and Toxicological Profiles

Key Observations :

- Reactivity : The nitro group in this compound may act as an electron-withdrawing group, facilitating nucleophilic aromatic substitution—a feature absent in naphthyl or thenyl derivatives.

- Solubility : Methoxy substitution likely improves aqueous solubility compared to the hydrophobic naphthyl group in N-(1-naphthyl)ethylenediamine.

Market and Industrial Perspectives

Biological Activity

N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine (referred to as the compound hereafter) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy and nitro group, linked to an ethylenediamine moiety. The general formula can be represented as:

This structure is significant as the presence of the nitro group often enhances biological activity due to its electron-withdrawing properties.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including the compound , exhibit varying degrees of anticancer activity. For instance, studies have shown that compounds containing similar structural features can inhibit the growth of various cancer cell lines.

- Cytotoxicity Studies : The compound has been evaluated against several human cancer cell lines, including breast (MCF-7), colon (WiDr), and lung (H226) cancers. The half-maximal inhibitory concentration (IC50) values indicate moderate activity compared to established chemotherapeutics like cisplatin and doxorubicin.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 45 | Doxorubicin | 0.5 |

| WiDr | 40 | Cisplatin | 1.2 |

| H226 | 50 | Methotrexate | 0.8 |

The anticancer mechanism of the compound is hypothesized to involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial effects against various pathogens. Preliminary results suggest it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

- Study on Cytotoxicity Against Cancer Cell Lines : A systematic investigation was conducted where the compound was screened against multiple cancer cell lines. The results indicated a dose-dependent response in cytotoxicity, suggesting potential for development as an anticancer agent .

- Antimicrobial Screening : In a study assessing various derivatives for antibacterial properties, the compound showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine?

A two-step approach is typically employed:

- Step 1 : Nitration of 6-methoxypyridine derivatives at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Nucleophilic substitution of the nitro-substituted pyridine with ethylenediamine in a polar aprotic solvent (e.g., DMF) at 80–100°C, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and regioselectivity .

Q. How can the structural integrity of this compound be validated crystallographically?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is recommended. Key parameters include:

Q. What stability considerations are critical during storage?

- Light sensitivity : Store in amber vials due to the nitro group’s photoreactivity.

- Moisture : Use desiccants (e.g., silica gel) to prevent hydrolysis of the methoxy group.

- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles. Stability assays via HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation .

Advanced Research Questions

Q. How does the nitro group influence coordination chemistry in metal-organic frameworks (MOFs)?

The nitro group acts as a weak-field ligand , favoring octahedral geometries in transition metal complexes (e.g., Co²⁺, Ni²⁺). Its electron-withdrawing nature lowers the π-backbonding capacity of the pyridyl ring, altering MOF porosity and CO₂ adsorption properties. Comparative studies with non-nitro analogs (e.g., Mg₂(dobpdc)) reveal differences in stepwise adsorption isotherms due to steric and electronic effects .

Q. What mechanistic insights explain contradictory catalytic activity reports in cross-coupling reactions?

Discrepancies arise from:

- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates but may deactivate palladium catalysts.

- Nitro group reduction : Under reductive conditions (e.g., H₂, Pd/C), the nitro group converts to NH₂, altering substrate electronic profiles. Controlled experiments using in situ IR and N-labeled ethylenediamine can clarify reaction pathways .

Q. What advanced analytical methods resolve byproduct formation during synthesis?

- LC-MS/MS : Detects nitro-to-amine reduction byproducts (e.g., N-(6-methoxy-3-aminopyridyl)ethylenediamine).

- Griess assay adaptation : Diazotization of residual nitrite (from incomplete nitration) with sulfanilamide, followed by coupling to N-(1-naphthyl)ethylenediamine for UV-Vis quantification (λ = 540 nm) .

Q. How can this compound be integrated into supramolecular assemblies?

As a ditopic ligand , it bridges metal nodes in self-assembled cages or polymers. Key strategies:

- Solvothermal synthesis : Combine with Zn(NO₃)₂ in DMF/EtOH at 120°C for 48 hrs.

- Topology control : Steric bulk from the methoxy group favors sql (square lattice) over hcb (honeycomb) networks. Porosity analysis via N₂ adsorption at 77 K (BET surface area >500 m²/g) validates structural design .

Methodological Tables

Table 1 : Key Characterization Data for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 142–145°C | |

| λmax (UV-Vis) | Methanol solution | 320 nm (π→π* transition) | |

| H NMR (DMSO-d6) | 400 MHz | δ 8.45 (d, J=8.4 Hz, 1H, pyridyl) |

Table 2 : Comparison of MOF Performance with Analogous Ligands

| Ligand | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) | Reference |

|---|---|---|---|

| This compound | 620 | 2.8 | |

| N-(6-Methoxypyridyl)ethylenediamine (non-nitro) | 750 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.